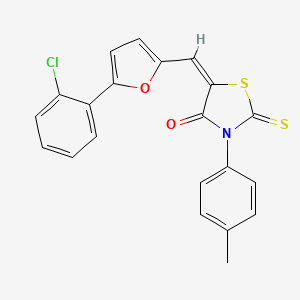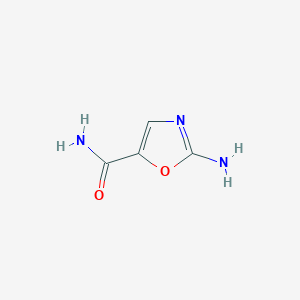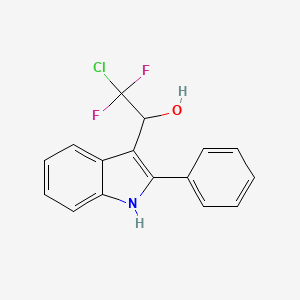
2-chloro-2,2-difluoro-1-(2-phenyl-1H-indol-3-yl)-1-ethanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Chloro-2,2-difluoro-1-(2-phenyl-1H-indol-3-yl)-1-ethanol, also known as C2F2I, is an organofluorine compound with a wide range of applications in scientific research. C2F2I is an important intermediate in the synthesis of pharmaceuticals, agrochemicals, and other compounds. It is also used as a starting material for the synthesis of a variety of organofluorine compounds. C2F2I is a highly versatile compound with a wide range of applications in research and industry.
Wissenschaftliche Forschungsanwendungen
Enzymatic Synthesis
2-chloro-2,2-difluoro-1-(2-phenyl-1H-indol-3-yl)-1-ethanol is an example of chiral alcohols which are crucial intermediates in organic synthesis. A practical enzymatic process has been developed for the synthesis of similar chiral alcohols, utilizing ketoreductase (KRED) for the bioreduction of ketones to their corresponding chiral alcohols. This process demonstrates high conversion and enantioselectivity, offering an environmentally friendly and efficient method for producing such compounds (Guo et al., 2017).
Optical Resolution
The optical resolution of racemic compounds is a key step in the preparation of enantiomerically pure substances. Techniques such as lipase-catalyzed enantioselective acetylation have been applied to similar compounds, achieving high enantioselectivity and providing a method for separating and synthesizing enantiomerically enriched alcohols (Kato et al., 1995).
Coordination Chemistry
Compounds containing fluorine atoms, similar to 2-chloro-2,2-difluoro-1-(2-phenyl-1H-indol-3-yl)-1-ethanol, often exhibit unique reactivity and coordination properties. Studies have explored the coordination chemistry of such compounds, revealing complex structures and interactions that could be useful in designing new materials or catalysts (Tikhonova et al., 2009).
Synthesis of Liquid Crystalline Polysiloxanes
Fluorinated monomers, derived from similar chiral alcohols, have been synthesized and used in the production of side chain liquid crystalline polysiloxanes. These materials exhibit high smectogen properties and are influenced by the nature of the mesogenic core, indicating potential applications in advanced materials science (Bracon et al., 2000).
Biotransformation
Biotransformation using microbial cells offers a sustainable method for the synthesis of chiral intermediates. Strains capable of catalyzing the asymmetric reduction of ketones to chiral alcohols, similar to 2-chloro-2,2-difluoro-1-(2-phenyl-1H-indol-3-yl)-1-ethanol, have been isolated, demonstrating high enantioselectivity and providing an efficient route for the production of pharmaceutical intermediates (Miao et al., 2019).
Eigenschaften
IUPAC Name |
2-chloro-2,2-difluoro-1-(2-phenyl-1H-indol-3-yl)ethanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12ClF2NO/c17-16(18,19)15(21)13-11-8-4-5-9-12(11)20-14(13)10-6-2-1-3-7-10/h1-9,15,20-21H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QREZQAIEYAIZEJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(C3=CC=CC=C3N2)C(C(F)(F)Cl)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12ClF2NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.72 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-chloro-2,2-difluoro-1-(2-phenyl-1H-indol-3-yl)-1-ethanol | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

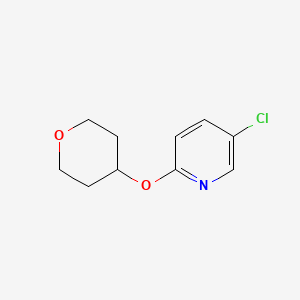
![1-[3-[(Dimethylamino)methyl]-1,2-benzoxazol-5-yl]-3-phenylurea](/img/structure/B2998532.png)
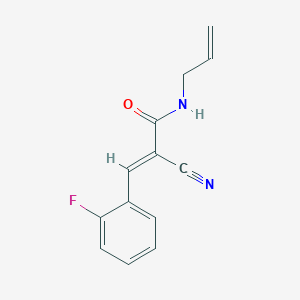
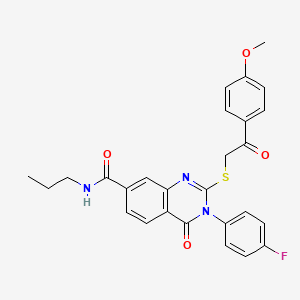
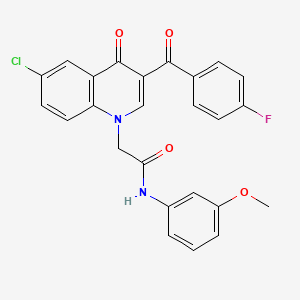
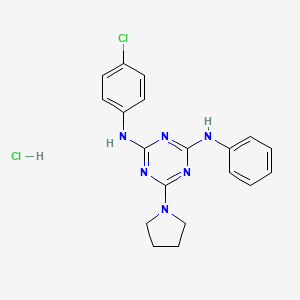
![7-[4-[(6-Tert-butylpyridazin-3-yl)oxymethyl]piperidin-1-yl]-5,6-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B2998539.png)
![6-amino-4-(4-hydroxy-3-methoxyphenyl)-3-methyl-1-(p-tolyl)-1H-pyrazolo[3,4-b]pyridine-5-carbonitrile](/img/structure/B2998543.png)
![8-Bromo-3-methyl-2,3,4,5-tetrahydropyrrolo[1,2-a][1,4]diazepin-1-one](/img/structure/B2998544.png)
![(4,5,6,7-Tetrahydrobenzo[d]isoxazol-3-yl)(7-(thiophen-2-yl)-1,4-thiazepan-4-yl)methanone](/img/structure/B2998546.png)
![{6-Chloro-4-[(3-methylbenzyl)amino]quinolin-3-yl}(morpholin-4-yl)methanone](/img/structure/B2998549.png)
![6-[2-[1-(2-fluorophenyl)-2,5-dimethylpyrrol-3-yl]-2-oxoethyl]sulfanyl-5-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B2998550.png)
